molecular formula C11H15FN2 B2777377 2-Fluoro-6-(piperidin-1-yl)aniline CAS No. 1184570-26-0

2-Fluoro-6-(piperidin-1-yl)aniline

Cat. No.: B2777377
CAS No.: 1184570-26-0
M. Wt: 194.253
InChI Key: JPFBDPHCWCWSNU-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperidin-1-yl)aniline is an organic compound that features a fluorine atom and a piperidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperidin-1-yl)aniline typically involves the nucleophilic substitution of a fluorinated aniline derivative with piperidine. One common method includes the reaction of 2-fluoroaniline with piperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-6-(piperidin-1-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the piperidine ring, making it less versatile in certain applications.

    6-(Piperidin-1-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

2-Fluoro-6-(piperidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperidine ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-fluoro-6-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFBDPHCWCWSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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